![molecular formula C31H31F3N2Na2O5S B066961 替普拉韦钠 CAS No. 191150-83-1](/img/structure/B66961.png)
替普拉韦钠
描述
Tipranavir disodium is a sulfonamide-containing dyhydropyrone and a nonpeptidic protease inhibitor that targets the HIV protease . It is coadministered with ritonavir to treat HIV .
Synthesis Analysis
The synthesis of Tipranavir disodium involves iterative cycles of synthesis, biological testing, and structural information gathering followed by prudent design modifications . This process has led to compounds suitable for clinical evaluation .Molecular Structure Analysis
The molecular formula of Tipranavir disodium is C31H31F3N2Na2O5S . It is a disodium salt form of tipranavir, a non-peptidomimetic agent that inhibits both wild type and drug-resistant forms of human immunodeficiency virus (HIV) protease .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Tipranavir disodium are not explicitly detailed in the search results .Physical And Chemical Properties Analysis
Tipranavir disodium has a molecular weight of 646.6 g/mol . It is highly bound to plasma proteins (>99.9%), including serum albumin and α1-acid glycoprotein .科学研究应用
合成和结构: 替普拉韦是从易得材料中经过 15 步线性步骤合成的,使用钯和钼催化的反应 (Trost & Andersen, 2002)。基于其结构的发现导致了有效的体外抗病毒活性和良好的药代动力学特性,使其能够进入临床研究 (Thaisrivongs & Strohbach, 1999).
作用机制: 替普拉韦以高活性抑制 HIV-1 蛋白酶,在治疗含有多种耐药突变的 HIV 毒株的患者中表现出持久的疗效。其有效性源于与蛋白酶的不变区域形成的强氢键网络 (Muzammil et al., 2007).
临床疗效: 替普拉韦与利托那韦联用时,在治疗经验丰富的 HIV 感染患者中显示出优于其他利托那韦增强型蛋白酶抑制剂的疗效。这在 RESIST-2 试验中得到证明,该试验显示出显着的治疗反应率和平均 CD4+ 细胞计数增加 (Cahn et al., 2006).
耐药性概况: 对替普拉韦的耐药性涉及 HIV-1 蛋白酶基因中的多个突变。已经开发出一种特定的突变评分来预测接受替普拉韦治疗患者的病毒学反应,突出了其在管理多重耐药 HIV 感染中的作用 (Baxter et al., 2006).
其他应用: 除 HIV 外,替普拉韦还显示出对恶性疟原虫无性阶段特异性和配子杀灭活性,表明其作为抗疟疾剂的潜力 (Peatey et al., 2009).
代谢和药代动力学: 对其代谢的研究揭示了利托那韦抑制的多种途径,其中 CYP3A4 被确定为几种代谢物的主要酶。这些发现支持使用利托那韦来增强替普拉韦的疗效 (Li et al., 2010).
作用机制
Tipranavir disodium is a non-peptidic HIV-1 protease inhibitor that inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells, thus preventing the formation of mature virions . Two mechanisms are suggested for its potency: 1. Tipranavir may bind to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors . 2. Tipranavir’s strong hydrogen bonding interaction with the amide backbone of the protease active site Asp30 may lead to its activity against resistant viruses .
安全和危害
属性
IUPAC Name |
disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWMQTUSVWBMQE-KPHXKKTMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N2Na2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940718 | |
Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tipranavir disodium | |
CAS RN |
191150-83-1 | |
Record name | Tipranavir disodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIPRANAVIR DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。